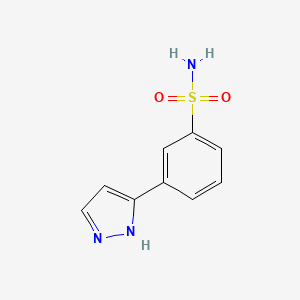

3-(1H-pyrazol-5-yl)benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

3-(1H-pyrazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H9N3O2S/c10-15(13,14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H2,10,13,14) |

InChI Key |

VTMIHDLFXJQZPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Pyrazol 5 Yl Benzenesulfonamide and Its Analogues

Strategic Approaches to the Benzenesulfonamide (B165840) Core Synthesis

The benzenesulfonamide moiety is a critical pharmacophore in numerous therapeutic agents. Its synthesis typically begins from a substituted benzene (B151609) ring. For 3-(1H-pyrazol-5-yl)benzenesulfonamide, a key intermediate is 3-aminobenzenesulfonamide (B1265440) or a related derivative. A common and direct method for introducing the sulfonamide group is the chlorosulfonation of a suitable benzene precursor, followed by amination.

For instance, the synthesis can start from a compound like nitrobenzene (B124822). The process involves:

Chlorosulfonation : Reacting the starting aromatic compound with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group (-SO₂Cl). This electrophilic aromatic substitution reaction yields a benzenesulfonyl chloride derivative.

Amination : The resulting sulfonyl chloride is then treated with ammonia (B1221849) or an amine to form the sulfonamide (-SO₂NH₂) functional group.

Alternatively, if starting with a precursor that already contains a group that can be converted to the pyrazole (B372694), the sulfonation and amination steps would be performed on that intermediate. For example, a precursor like 3-acetylnitrobenzene could be subjected to these reactions before the pyrazole ring formation. The choice of strategy depends on the compatibility of functional groups with the reaction conditions.

Synthetic Pathways to the 1H-Pyrazol-5-yl Moiety

The 1H-pyrazole ring is a versatile five-membered heterocycle, and its synthesis has been extensively studied. The most prevalent method for constructing the pyrazole core is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov

Key synthetic routes include:

Knorr Pyrazole Synthesis : This classic method involves the reaction of a β-ketoester with a hydrazine. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both reactants.

Condensation with α,β-Unsaturated Carbonyls : α,β-unsaturated aldehydes and ketones (chalcones) can react with hydrazines to form pyrazoline intermediates, which can then be oxidized to pyrazoles. nih.gov A general scheme involves reacting chalcones with a hydrazine in a suitable solvent like acetic acid under reflux. nih.gov

1,3-Dipolar Cycloaddition : This method involves the reaction of a diazo compound with an alkyne. nih.govorganic-chemistry.org It offers a high degree of control over the substitution pattern of the resulting pyrazole.

For the synthesis of this compound, a hydrazine bearing the benzenesulfonamide group (e.g., 3-hydrazinobenzenesulfonamide) could be reacted with a suitable three-carbon building block like a β-diketone or an α,β-unsaturated ketone.

Table 1: Examples of Reagents for 1H-Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor/Equivalent | Hydrazine Derivative | Resulting Pyrazole Moiety |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethyl-1H-pyrazole |

| Ethyl acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone |

| 1,3-Diphenyl-1,3-propanedione | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole |

| Chalcones (e.g., 1-phenyl-3-(p-tolyl)prop-2-en-1-one) | 4-Hydrazinobenzenesulfonamide | 4-(5-(p-tolyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide |

Coupling Reactions for the Formation of this compound

The final assembly of the target molecule involves linking the pre-formed benzenesulfonamide and pyrazole moieties. This can be achieved either through a cyclization reaction where one component is built onto the other, or through a direct cross-coupling reaction.

Cyclization Approach: A widely used strategy involves the reaction of a chalcone (B49325) with a substituted hydrazine. For example, a chalcone derivative can be reacted with 4-hydrazinobenzenesulfonamide hydrochloride in refluxing acetic acid to yield pyrazole-based benzenesulfonamides. nih.gov This method constructs the pyrazole ring directly onto the benzenesulfonamide core in a single cyclization step.

Cross-Coupling Approach: Modern organometallic cross-coupling reactions provide powerful tools for forming C-C and C-N bonds between aromatic and heteroaromatic rings. youtube.com These reactions typically involve an aryl halide or boronic acid derivative and a catalyst, often based on palladium or copper. youtube.comnih.gov

Chan-Lam Coupling : This copper-catalyzed reaction can form a C-N bond between an aryl boronic acid and an N-H containing heterocycle like pyrazole. researchgate.netnih.gov For instance, 3-boronic acid benzenesulfonamide could be coupled with pyrazole.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction forms a C-C bond between an organoboron compound and an organohalide. nih.gov To synthesize the target molecule, one could couple a 5-halopyrazole derivative with 3-(dihydroxyboranyl)benzenesulfonamide.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It could be used to couple a 3-halobenzenesulfonamide with a pyrazole.

Table 2: Comparison of Coupling Strategies

| Coupling Strategy | Reactant 1 | Reactant 2 | Catalyst/Conditions | Bond Formed |

| Cyclization | Chalcone | 3-Hydrazinobenzenesulfonamide | Acetic acid, reflux | Pyrazole ring formation |

| Chan-Lam Coupling | Pyrazole | 3-Boronic acid benzenesulfonamide | Copper salt, base, air | C-N |

| Suzuki-Miyaura Coupling | 5-Halopyrazole | 3-Boronic acid benzenesulfonamide | Palladium catalyst, base | C-C |

| Buchwald-Hartwig Amination | 3-Halobenzenesulfonamide | Pyrazole | Palladium catalyst, base | C-N |

Derivatization Strategies for Structural Modification of this compound

Structural modifications of the parent compound are crucial for developing analogues with tailored properties. nih.gov Derivatization can be targeted at the sulfonamide group, the pyrazole ring, or the benzene ring.

The sulfonamide group (-SO₂NH₂) offers two sites for modification: the sulfur atom and the nitrogen atom.

N-Alkylation/Arylation : The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. This is typically achieved by reacting the primary sulfonamide with an appropriate alkyl or aryl halide in the presence of a base. For example, reaction with 4-methylbenzenesulfonyl chloride can lead to N-tosylated products. mdpi.com

Synthesis of Sulfonates : While not a direct modification of the sulfonamide, related sulfonate esters (-SO₂OR) can be synthesized from the intermediate sulfonyl chloride by reacting it with an alcohol or phenol. This changes the hydrogen-bonding capability of the functional group.

The pyrazole ring has several positions available for substitution, allowing for a wide range of structural diversity.

N-Substitution : The N-1 position of the pyrazole ring is readily substituted. This is often accomplished by choosing a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) during the initial pyrazole synthesis. acs.org

C-Substitution : The C-3 and C-4 positions of the pyrazole ring can be functionalized. The substitution pattern is largely determined by the choice of the 1,3-dicarbonyl precursor used in the synthesis. nih.gov For instance, using a substituted diketone allows for the introduction of various groups. Halogenation at the C-4 position is also a common modification. mdpi.com

Substituents can be introduced onto the benzene ring to modulate the electronic and steric properties of the molecule.

Use of Substituted Starting Materials : The most straightforward approach is to begin the synthesis with a pre-substituted benzene derivative. For example, starting with a substituted aniline (B41778) or nitrobenzene will carry that substituent through the synthetic sequence to the final product.

Electrophilic Aromatic Substitution : If the existing groups on the benzene ring are compatible, further functionalization can be achieved through standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The position of the new substituent will be directed by the existing pyrazole and sulfonamide groups.

Table 3: Examples of Derivatization Strategies and Resulting Analogues

| Modification Site | Strategy | Reagents | Example Analogue |

| Sulfonamide Group | N-Tosylation | 4-Methylbenzenesulfonyl chloride, triethylamine | N-Tosyl-3-(1H-pyrazol-5-yl)benzenesulfonamide mdpi.com |

| Pyrazole Ring (N1) | Use of substituted hydrazine | Phenylhydrazine | 3-(1-Phenyl-1H-pyrazol-5-yl)benzenesulfonamide acs.org |

| Pyrazole Ring (C3/C5) | Use of substituted 1,3-dicarbonyl | 1-Phenyl-1,3-butanedione | 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide nih.gov |

| Benzene Ring | Use of substituted starting material | 4-Methylaniline (as precursor) | 4-Methyl-3-(1H-pyrazol-5-yl)benzenesulfonamide |

Molecular and Cellular Mechanisms of Action of 3 1h Pyrazol 5 Yl Benzenesulfonamide

Enzyme Inhibition Studies of 3-(1H-pyrazol-5-yl)benzenesulfonamide

The primary mechanism of action investigated for this compound and its derivatives is enzyme inhibition. The benzenesulfonamide (B165840) group is a well-known zinc-binding group, making compounds containing this moiety potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases.

Investigation of Carbonic Anhydrase Isoform Inhibition by this compound

Derivatives of pyrazole-benzenesulfonamide have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. These enzymes (EC 4.2.1.1) are involved in numerous physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. The most studied isoforms are the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCI XII.

While direct inhibition data for this compound is not extensively available in the reviewed literature, numerous studies on structurally similar pyrazole-benzenesulfonamide hybrids provide significant insights into their inhibitory potential. For instance, a series of pyrazole-based benzenesulfonamides were synthesized and evaluated for their inhibitory activity against hCA II, IX, and XII, demonstrating the potent inhibitory capacity of this chemical scaffold. The inhibitory activity is often in the nanomolar range, indicating strong binding to the target enzymes.

The substitution pattern on both the pyrazole (B372694) and the benzenesulfonamide rings plays a crucial role in determining the inhibitory potency and selectivity against different hCA isoforms. For example, pyrazole benzenesulfonamide hybrids have been shown to potently inhibit the tumor-associated carbonic anhydrase isoforms IX and XII.

Table 1: Inhibitory Activity of Selected Pyrazole-Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| 4-((3-Amino-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide | - | - | - | - |

| 4-((3-Amino-1-phenyl-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl) benzenesulfonamide | - | - | - | - |

| 4-(3-(2-Hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Data not available | Potent inhibitor | Potent inhibitor | Potent inhibitor |

| 4-(5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide | Data not available | Potent inhibitor | Potent inhibitor | Potent inhibitor |

Mechanism of Action of this compound as an Enzyme Inhibitor

The mechanism of action for benzenesulfonamide-based inhibitors of carbonic anhydrase is well-established. The sulfonamide moiety (—SO₂NH₂) coordinates to the zinc ion (Zn²⁺) located in the active site of the enzyme. This zinc ion is essential for the catalytic activity of carbonic anhydrase, which involves the hydration of carbon dioxide to bicarbonate and a proton.

The binding of the sulfonamide group to the zinc ion occurs in its deprotonated, anionic form (—SO₂NH⁻). This binding displaces a zinc-coordinated water molecule or hydroxide ion, thereby preventing the enzyme from carrying out its catalytic function. The pyrazole ring and other substituents on the benzenesulfonamide scaffold contribute to the binding affinity and selectivity by forming additional interactions, such as hydrogen bonds and van der Waals interactions, with amino acid residues in and around the active site cavity.

Inhibition Kinetics Analysis for this compound

Studies on pyrazole-benzenesulfonamide derivatives have employed kinetic analyses to determine the inhibition constants (Ki) and to elucidate the type of inhibition. The inhibition of carbonic anhydrases by sulfonamides is typically a reversible process. The determination of Ki values allows for a quantitative comparison of the inhibitory potency of different compounds. For many pyrazole-benzenesulfonamide derivatives, the inhibition constants against various hCA isoforms are in the low nanomolar to micromolar range.

Specificity and Selectivity Profiling of this compound Against Enzyme Panels

The specificity and selectivity of pyrazole-benzenesulfonamide derivatives have been a key focus of research, particularly in the context of developing isoform-selective carbonic anhydrase inhibitors to minimize off-target effects. While comprehensive screening against large enzyme panels for the specific compound this compound is not documented in the available literature, research on related compounds has highlighted selectivity for certain CA isoforms. For example, some derivatives show preferential inhibition of the tumor-associated hCA IX and XII over the more ubiquitous hCA I and II.

Beyond carbonic anhydrases, the broader pyrazole scaffold is known to interact with a variety of enzymes. For instance, some pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes mdpi.com. However, specific data for this compound against a panel of different enzyme classes is not available.

Interactions of this compound with Cellular Receptors

There is no specific information available in the reviewed scientific literature regarding the direct interaction of this compound with cellular receptors. Research on this compound and its close analogs has primarily focused on its role as an enzyme inhibitor.

Modulation of Cellular Signaling Pathways by this compound

Based on the available scientific literature, there are no studies that directly investigate the modulation of cellular signaling pathways by this compound. While inhibitors of carbonic anhydrases can indirectly affect signaling pathways that are sensitive to changes in pH and ion concentrations, specific studies detailing these effects for this particular compound are lacking. Broader research on pyrazole-containing compounds has suggested potential involvement in pathways like the PI3K-AKT-mTORC1 pathway, but these findings cannot be directly attributed to this compound without specific experimental evidence.

Influence of this compound on Cellular Processes in vitro

Currently, there is no available scientific literature detailing the influence of this compound on cellular processes in vitro.

Table 1: Summary of In Vitro Cellular Process Investigations for this compound

| Cellular Process | Cell Line(s) Studied | Observed Effect | Reference |

| Data not available | Data not available | Data not available | Data not available |

Structure Activity Relationship Sar Studies of 3 1h Pyrazol 5 Yl Benzenesulfonamide Derivatives

Impact of Substituent Effects on Biological Activity of 3-(1H-pyrazol-5-yl)benzenesulfonamide Analogues

The biological activity of this compound analogues can be significantly altered by introducing various substituents onto the aromatic rings. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on related pyrazole-based benzenesulfonamides as inhibitors of human carbonic anhydrase (hCA) isozymes has provided valuable SAR insights. nih.gov The study focused on scaffolds where phenyl rings were attached at positions 3 and 5 of a pyrazoline ring, which was in turn linked to a benzenesulfonamide (B165840) moiety. The nature and position of substituents on these phenyl rings were found to be critical for inhibitory activity against different hCA isozymes (hCAII, hCAIX, and hCAXII). For instance, the presence of electron-withdrawing groups like halogens (bromo, chloro, fluoro) or electron-donating groups like methoxy (B1213986) on the phenyl rings modulated the inhibitory potency. nih.gov

Similarly, studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogues, which share a similar 1,3-diphenyl-pyrazole core, revealed that electronegative substituents on the aromatic rings play a key role in modulating activity. For positive allosteric modulators of the mGluR5 receptor, placing electronegative groups in the para-position of the benzamide (B126) ring was shown to increase potency. nih.govresearchgate.net Furthermore, adding a halogen atom to the ortho-position of the 1-phenyl ring (attached to the pyrazole (B372694) nitrogen) resulted in a further increase in both binding and functional activities. nih.govresearchgate.net This suggests that for the this compound series, substitutions on any attached phenyl rings would likely have a profound impact on activity.

The following table summarizes representative SAR data for pyrazole-based inhibitors, illustrating the effect of substituents on biological activity.

| Compound ID | Core Structure | Substituents | Target | Activity (IC50 / Ki) |

| Analogue A | 1,3-Diphenyl-1H-pyrazol-5-yl | R = 3-cyano (on benzamide) | mGluR5 | EC50: 77 nM nih.gov |

| Analogue B | 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl | R = 4-nitro (on benzamide) | mGluR5 | EC50: 9.6 nM nih.gov |

| Analogue C | 3,5-Diphenylpyrazole (B73989) | Unsubstituted | Meprin α | Ki: 10 nM nih.gov |

| Analogue D | 3-Cyclopentyl-5-phenylpyrazole | R1 = Cyclopentyl, R2 = Phenyl | Meprin α | Ki: 14 nM nih.gov |

This table is illustrative, compiled from data on closely related analogues to highlight substituent effects.

Role of Pyrazole Ring Modifications in Modulating Activity

Modifications to the pyrazole ring itself are a key strategy for modulating the pharmacological profile of these compounds. The pyrazole ring is a versatile heterocyclic system that can be modified at several positions, including the ring nitrogens and carbons. researchgate.netnih.govresearchgate.net

One of the most significant modifications is substitution at the N1 position of the pyrazole ring. SAR studies on 3,5-diphenylpyrazole inhibitors of meprins α and β demonstrated that N-substitution significantly influences binding affinity. nih.gov The introduction of lipophilic groups, such as a methyl or a phenyl moiety, at the N1 position resulted in a four- to six-fold decrease in inhibitory activity compared to the unsubstituted (N-H) analogue. nih.gov This indicates that an unsubstituted N-H group on the pyrazole ring may be a critical interaction point, potentially acting as a hydrogen bond donor in the active site of the target enzyme.

Conversely, in other chemical series, N-arylation is a common strategy to explore additional binding pockets and enhance potency. For example, the well-known anti-inflammatory drug Celecoxib features a 4-methylphenyl group at the N1 position of its pyrazole core. The orientation of this N-bound benzene (B151609) ring relative to the pyrazole plane is a key determinant of its activity. researchgate.net The synthesis of various N-substituted pyrazole-sulfonamide hybrids has been reported, underscoring the chemical tractability and importance of this position for generating molecular diversity. mdpi.com

Changes to the substituents on the carbon atoms of the pyrazole ring (positions 3 and 4) also have a major impact. In the development of meprin inhibitors, replacing a phenyl group at position 3 of the pyrazole with smaller alkyl groups like methyl or benzyl (B1604629) led to a decrease in activity, whereas a cyclopentyl group maintained similar potency to the diphenyl analogue. nih.gov This highlights the importance of the size, shape, and lipophilicity of substituents at this position for optimal target engagement.

Significance of Sulfonamide Group Variations in Structure-Activity Relationships

The sulfonamide group is a well-established zinc-binding group in many enzyme inhibitors and a key functional moiety in this class of compounds. nih.gov Variations in the sulfonamide linker, including its position on the benzene ring and its chemical nature, are critical for SAR.

Furthermore, the concept of sulfonamide retroisosterism, where the connectivity is reversed (Ar-NH-SO2-R instead of Ar-SO2-NH-R), can lead to compounds with different biological activities. A study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives showed that this type of structural variation resulted in different molecular orientations. mdpi.com This change in 3D structure is believed to influence the spatial complementarity required for interaction with a biological target, thereby affecting activity. mdpi.com The primary sulfonamide (SO2NH2) is often crucial for activity, particularly in carbonic anhydrase inhibitors, where it directly coordinates with the zinc ion in the active site.

| Variation Type | Example Structure | SAR Observation | Reference |

| Positional Isomerism | 2-, 3-, or 4-(pyrazol-5-yl)benzenesulfonamide | The relative position of the two rings affects the overall molecular shape and potential binding vectors. | researchgate.net |

| Retroisosterism | Ar-SO2-NH-R vs. Ar-NH-SO2-R | Reversing the sulfonamide linker leads to different molecular orientations, which can alter biological activity. | mdpi.com |

This table outlines key variational strategies for the sulfonamide group based on findings from related compound series.

Conformational Analysis and SAR of this compound Series

Crystallographic studies of closely related pyrazole-benzenesulfonamide compounds provide significant insight into their conformational preferences. In the structure of 4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide, significant twists are observed between the rings. researchgate.net The N-bound benzene ring forms a dihedral angle of 57.12° with the pyrazole plane, while the C-bound phenyl ring forms an angle of 29.75°. researchgate.net The dihedral angle between the two benzene rings themselves is 52.82°, indicating a distinctly non-planar molecular conformation. researchgate.net

Similarly, the crystal structure of 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate shows that the pyrazole ring is essentially planar, with the N- and C-bound benzene rings forming dihedral angles of 21.45° and 6.96° with it, respectively. nih.gov These studies demonstrate that the molecule is not rigid and that the relative orientation of the rings can vary depending on the substitution pattern.

Computational and Theoretical Studies of 3 1h Pyrazol 5 Yl Benzenesulfonamide

Molecular Docking Simulations of 3-(1H-pyrazol-5-yl)benzenesulfonamide with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogs, docking simulations have been pivotal in identifying potential protein targets and elucidating the specific molecular interactions that govern binding affinity.

Derivatives of pyrazole-benzenesulfonamide have been extensively studied as inhibitors of various enzymes, with human carbonic anhydrase II (hCAII) being a prominent target. The catalytic site of hCAII is characterized by both hydrophilic and hydrophobic regions, with a crucial zinc ion. nih.gov Docking studies of diarylpyrazole-benzenesulfonamide derivatives with hCAII have revealed key interactions. The primary sulfonamide group is known to bind to the zinc ion within the active site as an anion, displacing a water molecule. nih.gov Amino acids such as Glu 106 and Thr 199 in the active site are crucial for the interaction with inhibitors. nih.gov

In a similar vein, pyrazoline benzenesulfonamide (B165840) derivatives have been investigated as potential antagonists for the estrogen receptor alpha (ERα), a key target in breast cancer therapy. mdpi.com Molecular docking studies of these derivatives identified promising compounds with significant binding free energies. mdpi.com For instance, certain derivatives were found to have binding free energies as low as -11.21 kcal/mol and -11.15 kcal/mol. mdpi.com These favorable binding energies are attributed to the formation of hydrogen bonds with key residues in the ERα active site, such as ARG394, GLU353, and LEU387. mdpi.com

The general approach for these docking studies involves preparing the 3D structures of both the ligand (this compound or its derivatives) and the target protein. The protein structure is often obtained from crystallographic data. The ligand is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy pose being considered the most likely binding mode. These simulations provide valuable insights into the binding orientation and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Examples of Target Proteins and Key Interacting Residues for Pyrazole-Benzenesulfonamide Derivatives

| Target Protein | Key Interacting Residues | Reference |

| Human Carbonic Anhydrase II (hCAII) | Glu 106, Thr 199, Zinc ion | nih.gov |

| Estrogen Receptor Alpha (ERα) | ARG394, GLU353, LEU387 | mdpi.com |

| Cyclin-Dependent Kinase 2 (CDK2) | Not specified in detail | researchgate.netnih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Not specified in detail | researchgate.netnih.gov |

| Aurora A Kinase | Not specified in detail | researchgate.netnih.gov |

Molecular Dynamics Simulations of this compound-Protein Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and the conformational changes that may occur upon binding.

For pyrazole-benzenesulfonamide derivatives, MD simulations have been employed to validate the results of molecular docking studies and to assess the stability of the predicted binding poses. nih.gov For example, after docking pyrazole-carboxamides bearing a sulfonamide moiety into the binding sites of human carbonic anhydrase I and II (hCA I and hCA II), 50-nanosecond MD simulations were performed. nih.gov These simulations revealed that the docked compounds exhibited good stability within the binding sites, with only minor conformational changes and fluctuations. nih.gov

A key parameter analyzed in MD simulations is the root-mean-square deviation (RMSD). The RMSD of the protein-ligand complex relative to the initial docked structure is monitored throughout the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and that the ligand remains stably bound in the active site. For instance, in simulations of certain protein-ligand complexes, acceptable RMSD deviations are generally considered to be less than 0.3 nm. researchgate.net

Another important parameter is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This analysis can highlight which parts of the protein are flexible and which are more rigid. The interaction of the ligand with specific residues can lead to a decrease in their fluctuation, indicating a stabilizing effect.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in a selection of atoms for a specific frame from a reference frame. | Indicates the stability of the protein-ligand complex over time. A stable RMSD suggests the complex has reached equilibrium. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues from their average position. | Identifies flexible and rigid regions of the protein and can show how ligand binding affects protein dynamics. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests that the protein's overall folding remains consistent throughout the simulation. |

| Hydrogen Bonds | The number and duration of hydrogen bonds between the ligand and protein. | Provides insight into the specific interactions that contribute to the stability of the complex. |

Quantum Chemical Calculations for Electronic Properties of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into the molecular structure, reactivity, and spectroscopic properties of compounds like this compound.

For a molecule with a similar core structure, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine its optimized geometry and electronic properties. nih.gov Such calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO energy gap was approximately 4.458 eV, indicating high electronic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. MEP maps visualize the electrostatic potential on the van der Waals surface of the molecule, using a color scale to indicate regions of negative and positive potential. nih.gov These maps are useful for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Table 3: Electronic Properties Determined by Quantum Chemical Calculations for a Similar Pyrazole (B372694) Derivative

| Property | Value | Significance | Reference |

| HOMO Energy | Not specified | Relates to electron-donating ability | nih.gov |

| LUMO Energy | Not specified | Relates to electron-accepting ability | nih.gov |

| HOMO-LUMO Energy Gap | ~4.458 eV | Indicator of chemical reactivity and stability | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful.

In a 3D-QSAR study on diarylpyrazole-benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase II, CoMFA and CoMSIA models were developed. nih.gov These models were built using a training set of compounds with known inhibitory activities. The models were then validated using a test set of compounds to assess their predictive power. The quality of a QSAR model is often evaluated by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

For a series of diarylpyrazole-benzenesulfonamide derivatives, a 3D-QSAR model with a q² of 0.933 and an r² of 0.964 was developed, indicating a highly predictive model. nih.gov Such models can provide contour maps that visualize the regions in space where certain structural features are predicted to increase or decrease biological activity. For example, CoMFA contour maps show regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. CoMSIA maps provide similar information for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

These QSAR models are valuable tools in drug design as they can be used to predict the activity of novel, unsynthesized compounds. This allows for the prioritization of the synthesis of compounds that are most likely to be active, thereby saving time and resources.

Table 4: Statistical Parameters for 3D-QSAR Models of Diarylpyrazole-Benzenesulfonamide Derivatives

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

| CoMFA/CoMSIA | Not specified in detail | Not specified in detail | nih.gov |

| 3D-QSAR with Local Reactive Descriptors | 0.933 | 0.964 | nih.gov |

Pharmacophore Modeling for this compound

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling is a powerful tool in drug discovery, often used for virtual screening of large compound databases to identify new potential drug candidates.

For diarylpyrazole-benzenesulfonamide derivatives, pharmacophore models have been generated based on a set of known active compounds. nih.gov The process typically involves identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings, that are shared by the active molecules. The spatial arrangement of these features is then defined to create a 3D pharmacophore model.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search for compounds in large chemical databases that match the pharmacophoric features. This approach helps to filter down large libraries of compounds to a smaller, more manageable set of molecules that are more likely to be active against the target of interest. nih.gov

In a study on pyrazoline benzenesulfonamide derivatives targeting the estrogen receptor alpha, a pharmacophore model was generated. mdpi.com The most promising compounds identified through other in silico methods were shown to align well with this pharmacophore model, further supporting their potential as active compounds. mdpi.com The combination of pharmacophore modeling with other computational techniques like molecular docking provides a more comprehensive approach to identifying and optimizing lead compounds.

Table 5: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. |

| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom to form a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar group that can engage in hydrophobic interactions. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. |

| Negative Ionizable (NI) | A group that is negatively charged at physiological pH. |

Preclinical Pharmacological Investigations of 3 1h Pyrazol 5 Yl Benzenesulfonamide

In Vitro Efficacy Assessments of 3-(1H-pyrazol-5-yl)benzenesulfonamide

In vitro studies, which are performed in a controlled environment outside of a living organism, are fundamental to early-stage drug discovery. They provide initial evidence of a compound's biological activity and its potential mechanism of action. However, no specific in vitro efficacy data for this compound has been reported in the available scientific literature.

Cell-Based Assays for Target Engagement

Cell-based assays are crucial for determining if a compound interacts with its intended molecular target within a cellular context. These assays can measure the binding of the compound to the target protein or assess downstream cellular events that are modulated by the target's activity. Such studies would provide evidence of the compound's ability to engage its target in a more physiologically relevant environment than a simple enzymatic assay.

Despite the importance of such investigations, there are no published reports detailing cell-based assays conducted to evaluate the target engagement of this compound.

Enzymatic Assays for Activity Quantification

Enzymatic assays are biochemical tests used to directly measure the activity of an enzyme and the effect of a compound on that activity. These assays are essential for quantifying the potency of an inhibitor, typically reported as an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%). For this compound, such assays would be critical to determine its direct inhibitory potential against a purified target enzyme.

A thorough search of the scientific literature did not yield any data from enzymatic assays designed to quantify the activity of this compound against any specific biological target.

Ex Vivo Investigations of Biological Effects of this compound

Ex vivo studies involve the testing of a compound on biological tissues from a living organism in an artificial environment. These investigations serve as a bridge between in vitro and in vivo (in a living organism) studies. They allow for the assessment of a compound's biological effects in the context of a whole tissue, providing insights into its potential efficacy and mechanism in a more complex biological system.

There is currently no available data from ex vivo investigations into the biological effects of this compound.

Mechanistic Insights from Preclinical Studies of this compound

Understanding the precise mechanism of action of a compound is a critical aspect of preclinical research. Mechanistic studies aim to elucidate how a compound produces its pharmacological effect at a molecular level. This can involve a variety of experimental approaches, including target validation, biomarker analysis, and assessment of downstream signaling pathways.

Due to the absence of specific in vitro and ex vivo data, there are no published mechanistic insights from preclinical studies for this compound. The molecular interactions and the resulting biological consequences of this specific compound remain uncharacterized in the scientific literature.

Future Research Directions and Potential Applications for 3 1h Pyrazol 5 Yl Benzenesulfonamide

Exploration of Novel Biological Targets for 3-(1H-pyrazol-5-yl)benzenesulfonamide

The pyrazole-benzenesulfonamide core is a well-established pharmacophore, known to interact with a variety of biological targets. mdpi.com Future research should aim to systematically screen this compound against a diverse panel of enzymes and receptors to uncover novel therapeutic applications.

Key Potential Targets:

Carbonic Anhydrases (CAs): Several pyrazole-sulfonamide hybrids have demonstrated potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA), including hCA I, II, IX, and XII. nih.govnih.gov Given that CA IX and XII are linked to tumorigenesis, this compound could be investigated as a potential anticancer agent. nih.gov A study on related pyrazole-benzenesulfonamides revealed significant inhibitory effects on hCA I and II. nih.gov

Cyclooxygenase (COX) Enzymes: The sulfonamide group is a key feature in selective COX-2 inhibitors like Celecoxib. mdpi.com Investigating the inhibitory potential of this compound against COX-1 and COX-2 could lead to the development of new anti-inflammatory drugs.

Kinases: The pyrazole (B372694) scaffold is present in various kinase inhibitors. Screening this compound against a panel of kinases could identify novel targets for cancer therapy.

Antiparasitic Targets: Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have shown promising activity against Leishmania species, suggesting that this compound could be a starting point for the development of new antileishmanial drugs. researchgate.netnih.gov

Table 1: Inhibitory Activity of Representative Pyrazole-Benzenesulfonamide Analogues against Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Inhibition Constant (Kᵢ) |

| 4-[5-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide | hCA I | 8.9 µM |

| 4-[5-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide | hCA II | 0.45 µM |

| 4-(3-(2-Hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA II | Data not specified |

| 4-(3-(2-Hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA IX | Data not specified |

| 4-(3-(2-Hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA XII | Data not specified |

Data sourced from studies on analogous compounds.

Development of Advanced Synthetic Routes for this compound Analogues

To explore the structure-activity relationship (SAR) and optimize the therapeutic potential of this compound, the development of efficient and versatile synthetic routes for its analogues is crucial.

Promising Synthetic Strategies:

Condensation Reactions: A common method for synthesizing pyrazoline-bearing benzenesulfonamides involves the condensation of chalcones with 4-hydrazinobenzenesulfonamide hydrochloride. nih.gov This approach can be adapted to generate a library of this compound derivatives with diverse substitutions on the pyrazole and phenyl rings.

Ultrasound-Promoted Synthesis: The use of ultrasonic irradiation offers a green and efficient method for the synthesis of 4-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides, resulting in excellent yields and shorter reaction times. This technique could be applied to the synthesis of this compound analogues.

Sulfonamidation Reactions: A classical approach involves the reaction of a 5-aminopyrazole derivative with a benzenesulfonyl chloride in the presence of a base like triethylamine. mdpi.com This method allows for the introduction of various substituents on both the pyrazole and the benzenesulfonamide (B165840) moieties.

Integration of this compound into Multi-Target Therapeutic Strategies

The development of multi-target drugs, which can modulate multiple biological targets simultaneously, is a growing area of interest in drug discovery. The this compound scaffold is well-suited for this approach.

Potential Multi-Target Applications:

Dual COX/LOX Inhibition: By incorporating moieties known to inhibit lipoxygenase (LOX) into the this compound structure, it may be possible to create dual inhibitors of both COX and LOX pathways, leading to more potent anti-inflammatory agents with a broader mechanism of action.

Combined Anticancer and Anti-inflammatory Activity: Given that inflammation is a key factor in tumorigenesis, developing analogues of this compound that inhibit both cancer-related targets (like CA IX) and inflammatory mediators (like COX-2) could offer a synergistic therapeutic effect.

Hybrid Molecules: The pyrazole and sulfonamide moieties can be linked to other pharmacophores to create hybrid molecules with unique and enhanced biological activities. For instance, incorporating a nitric oxide (NO)-donating group could lead to anti-inflammatory agents with improved gastrointestinal safety profiles. mdpi.com

Advanced Computational Methodologies in the Study of this compound

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the identification of potential biological targets, and the design of novel compounds.

Application of Computational Tools:

Molecular Docking: Docking studies can be employed to predict the binding modes of this compound and its analogues within the active sites of various target proteins. This information is crucial for understanding the molecular basis of their activity and for designing more potent inhibitors. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. nih.gov This allows for the prediction of the activity of novel compounds before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction and to identify key residues involved in binding.

ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogues, aiding in the selection of candidates with favorable pharmacokinetic profiles. orientjchem.org

Conclusion and Outlook on the Academic Research Landscape of 3 1h Pyrazol 5 Yl Benzenesulfonamide

Summary of Key Academic Findings on 3-(1H-pyrazol-5-yl)benzenesulfonamide

Direct academic literature exclusively focused on this compound is sparse. However, the key findings for the broader class of pyrazole-benzenesulfonamide hybrids provide a strong foundation for understanding its potential. Research has established this chemical family as a "privileged scaffold" in drug discovery.

Key findings for the general class include:

Carbonic Anhydrase (CA) Inhibition : Pyrazolyl benzenesulfonamides are potent inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govtandfonline.comrsc.org The sulfonamide moiety is crucial for binding to the zinc ion in the enzyme's active site. Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and oncology. rsc.org

Anti-inflammatory and Analgesic Properties : Many compounds within this class, most notably para-substituted derivatives like Celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), conferring anti-inflammatory and analgesic effects.

Anticancer Activity : Beyond CA-mediated anticancer effects, various pyrazole-sulfonamide hybrids have demonstrated cytotoxic activity against a range of cancer cell lines, including colon and lung cancer. tandfonline.com

Antimicrobial and Other Activities : The scaffold has also been explored for other biological activities, including antileishmanial and antitubercular properties.

The primary academic consensus is that the strategic combination of the pyrazole (B372694) and benzenesulfonamide (B165840) motifs yields compounds with significant, tunable biological activity.

Unanswered Questions and Emerging Research Frontiers

The limited focus on the this compound isomer gives rise to several critical unanswered questions that represent emerging research frontiers:

Impact of Meta-Substitution : How does placing the pyrazolyl group at the meta-position of the benzenesulfonamide ring, as opposed to the more-studied para-position, alter the binding affinity and selectivity for key biological targets like CA and COX enzymes? This positional isomerism is a critical variable that remains largely unexplored.

Isoform Selectivity Profile : What is the specific inhibitory profile of this compound against the full panel of human carbonic anhydrase isoforms? Achieving selectivity for tumor-associated isoforms (hCA IX, XII) over cytosolic ones (hCA I, II) is a major goal in cancer therapy, and the profile of this compound is unknown.

Mechanism of Action : For any observed anticancer or anti-inflammatory effects, what is the precise mechanism? Is it driven by a single target (e.g., CA IX) or does the compound exhibit multi-target activity, a growing area of interest in drug development?

Structure-Activity Relationship (SAR) : What are the detailed SARs for this specific scaffold? Investigating how substitutions on both the pyrazole and benzene (B151609) rings of the this compound core would influence potency and selectivity is a crucial next step.

An emerging frontier is the application of computational methods, such as molecular docking and molecular dynamics, to predict the binding modes of this meta-substituted isomer and guide the synthesis of more potent and selective analogues. rsc.orgrsc.org

Significance of this compound in Future Drug Discovery Research

The significance of this compound in future drug discovery lies in its potential as a novel scaffold to overcome the limitations of existing drugs. The novelty of its meta-substitution pattern offers an opportunity to develop intellectual property and explore new chemical space.

Its potential significance can be broken down as follows:

Developing Isoform-Selective Inhibitors : The unique geometry of the meta-substituted scaffold may enable the design of inhibitors with novel binding modes, potentially leading to higher selectivity for specific enzyme isoforms (e.g., hCA IX over hCA II). This could result in therapies with improved efficacy and fewer side effects.

Overcoming Drug Resistance : As resistance to existing anticancer and antimicrobial agents grows, novel scaffolds are urgently needed. The exploration of under-researched isomers like this compound provides a pathway to identify compounds with different resistance profiles.

Multi-Target Drug Design : The pyrazole-benzenesulfonamide core is known to interact with multiple targets. This specific isomer could be a starting point for designing single molecules that modulate several disease-related pathways simultaneously, which is a promising strategy for complex diseases like cancer.

The table below summarizes the potential therapeutic targets for this class of compounds, which serves as a roadmap for investigating this compound.

| Potential Therapeutic Target | Associated Disease State | Rationale for Investigation |

| Carbonic Anhydrase IX/XII | Cancer (Hypoxic Tumors) | Inhibition can reverse tumor acidosis, enhancing chemotherapy efficacy. nih.govnih.gov |

| Carbonic Anhydrase II | Glaucoma | Inhibition reduces aqueous humor formation, lowering intraocular pressure. nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain, Cancer | Selective inhibition provides anti-inflammatory effects with potentially reduced gastrointestinal side effects. |

| Succinate Dehydrogenase (SDH) | Fungal Infections | SDH is a validated target for fungicides, and pyrazole-containing structures have shown potent activity. nih.gov |

Perspectives on the Research Trajectory of this compound

The research trajectory for this compound is expected to proceed from fundamental characterization to preclinical evaluation. The logical progression of research will likely involve several key phases:

Synthesis and Characterization : The initial focus will be on the development and optimization of synthetic routes to produce this compound and a library of its derivatives with high purity and yield. Full structural characterization using modern spectroscopic techniques is a prerequisite.

Initial Biological Screening : The synthesized compounds will undergo broad screening against key enzyme families, primarily a panel of carbonic anhydrase isoforms and COX-1/COX-2 enzymes, to establish a baseline activity and selectivity profile.

Computational and SAR Studies : Positive hits from initial screening will prompt in-depth computational studies to understand binding interactions. rsc.org This will be coupled with the synthesis of a second generation of analogues to build a robust Structure-Activity Relationship (SAR) model, clarifying the role of different functional groups.

Cell-Based and In Vivo Assays : The most promising compounds will advance to cell-based assays to evaluate their efficacy in relevant disease models (e.g., cancer cell lines under hypoxic conditions). Subsequent in vivo studies in animal models will be necessary to assess pharmacokinetics, efficacy, and preliminary safety.

Ultimately, the research trajectory will be guided by the initial screening results. If potent and selective activity is discovered, particularly a profile distinct from existing para-substituted drugs, this compound could rapidly become a lead scaffold for the development of a new generation of targeted therapeutics.

Q & A

Q. What are the standard synthetic routes for 3-(1H-pyrazol-5-yl)benzenesulfonamide?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing 4-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide with hydrazine hydrate in ethanol under acidic conditions (e.g., sulfuric acid). The reaction mixture is then quenched in cold water to precipitate the product .

- Key reagents : Hydrazine hydrate, ethanol, H₂SO₄.

- Critical parameters : Reaction temperature (reflux), stoichiometric control of hydrazine, and acid catalysis.

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard. Single-crystal diffraction data are collected using instruments like Bruker D8 VENTURE, and structures are refined using SHELXL . Key parameters include:

- Bond lengths : S=O (~1.43 Å), C-S (~1.76 Å).

- Torsion angles : Pyrazole and benzene ring dihedral angles (e.g., 5.2°–12.7° deviations).

- Hydrogen bonding : N–H···O interactions between sulfonamide and pyrazole moieties .

Q. What spectroscopic techniques are used to validate the compound’s purity?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazole protons at δ 6.5–7.2 ppm, sulfonamide protons at δ 7.8–8.2 ppm).

- FT-IR : Peaks at ~1330 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch).

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 276.06) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound analogs?

- Docking studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), a common target for sulfonamide derivatives. Key residues: Arg120, Tyr355, and His90 .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize anti-inflammatory activity .

- ADMET prediction : SwissADME or pkCSM to assess permeability (e.g., LogP ~2.5) and toxicity (e.g., AMES test predictions) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Disorder modeling : Use SHELXL’s PART and AFIX commands to handle disordered solvent or substituents (e.g., cyclohexyl groups in analogs) .

- Twinned data : Apply HKLF 5 in SHELXL for twin-law refinement (e.g., for non-merohedral twinning in sulfonamide derivatives) .

- Validation tools : Check CIF files with PLATON’s ADDSYM to detect missed symmetry .

Q. How do substituents on the pyrazole ring influence pharmacological activity?

- Electron-withdrawing groups (e.g., CF₃) : Enhance COX-2 selectivity (e.g., Celecoxib analogs show IC₅₀ < 0.1 µM) by stabilizing hydrogen bonds with Tyr385 .

- Hydrophobic substituents (e.g., cyclohexyl) : Improve membrane permeability (LogP increases by ~1.2 units) but may reduce solubility .

- Biological assays : Test in vitro COX-1/COX-2 inhibition via ELISA and validate in murine inflammation models .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for analogs with bulky substituents?

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes (e.g., 80°C, 300 W) .

- Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki couplings to introduce aryl groups at the pyrazole 5-position .

- Workup : Use column chromatography (silica gel, hexane/EtOAc 3:1) to isolate pure products .

Q. What are the pitfalls in interpreting hydrogen-bonding networks in sulfonamide crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.